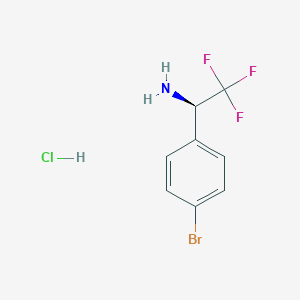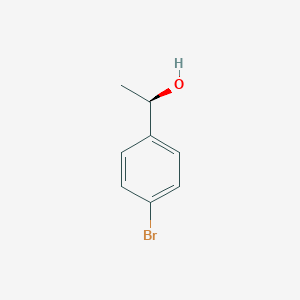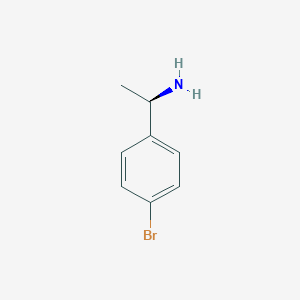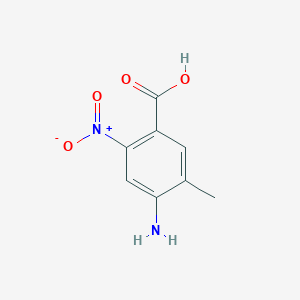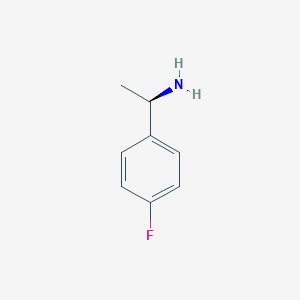![molecular formula C12H10BrNO2S B152139 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 138568-62-4](/img/structure/B152139.png)
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic acid, also known as BTPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in cells. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is involved in the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Effets Biochimiques Et Physiologiques
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid has been found to exhibit various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In plants, it has been shown to control the growth of pathogens and pests.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid. One area of interest is its potential use in the development of new antibiotics. It may also have applications in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of pure 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid. It has been found to exhibit anti-inflammatory and anti-cancer properties, inhibit the growth of bacteria and fungi, and control plant diseases and pests. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid involves the reaction of 2-bromo-4-(thiazol-2-yl)phenol with propionic acid in the presence of a catalyst, such as triethylamine. The resulting product is purified using column chromatography to obtain pure 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid. This method has been optimized to produce high yields of 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid with excellent purity.
Applications De Recherche Scientifique
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In agriculture, 2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid has been investigated for its ability to control plant diseases and pests. Additionally, it has been studied for its potential use in environmental science as a pollutant remediation agent.
Propriétés
Numéro CAS |
138568-62-4 |
|---|---|
Nom du produit |
2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid |
Formule moléculaire |
C12H10BrNO2S |
Poids moléculaire |
312.18 g/mol |
Nom IUPAC |
2-[3-bromo-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10BrNO2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,1H3,(H,15,16) |
Clé InChI |
UEECYTBRMOSSRK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Br)C(=O)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



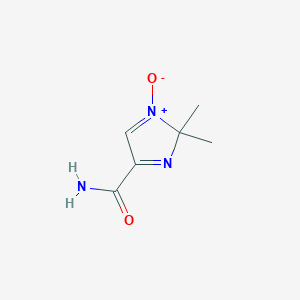
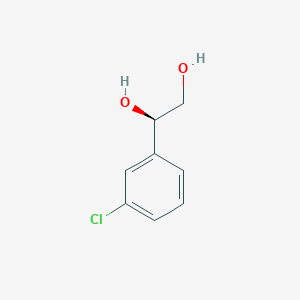
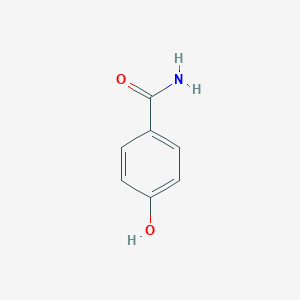
![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)

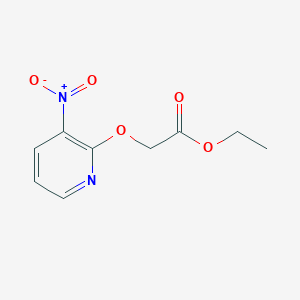
![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)
